Cas no 2758001-58-8 (3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride)

3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride structure
2758001-58-8 structure
商品名:3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
CAS番号:2758001-58-8
MF:C4H8Cl3N3O
メガワット:220.484817504883
CID:6277146
PubChem ID:165759247

3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
    • EN300-37337800
    • 2758001-58-8
    • 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
    • インチ: 1S/C4H7Cl2N3O.ClH/c5-3(6)1-2-8-4(10)9-7;/h1H,2,7H2,(H2,8,9,10);1H
    • InChIKey: DCQSYIUEWMDEPF-UHFFFAOYSA-N
    • ほほえんだ: Cl/C(=C/CNC(NN)=O)/Cl.Cl

計算された属性

  • せいみつぶんしりょう: 218.973295g/mol
  • どういたいしつりょう: 218.973295g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų

3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37337800-0.05g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
2758001-58-8 95.0%
0.05g
$455.0 2025-03-18
Enamine
EN300-37337800-0.5g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
2758001-58-8 95.0%
0.5g
$1338.0 2025-03-18
Aaron
AR028G4Q-50mg
3-amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride
2758001-58-8 95%
50mg
$651.00 2025-02-16
Aaron
AR028G4Q-5g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride
2758001-58-8 95%
5g
$6862.00 2023-12-15
1PlusChem
1P028FWE-500mg
3-amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride
2758001-58-8 95%
500mg
$1716.00 2024-05-07
Aaron
AR028G4Q-250mg
3-amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride
2758001-58-8 95%
250mg
$1193.00 2025-02-16
Enamine
EN300-37337800-1.0g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
2758001-58-8 95.0%
1.0g
$1714.0 2025-03-18
Enamine
EN300-37337800-5.0g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
2758001-58-8 95.0%
5.0g
$4972.0 2025-03-18
Enamine
EN300-37337800-10.0g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
2758001-58-8 95.0%
10.0g
$7373.0 2025-03-18
Enamine
EN300-37337800-0.25g
3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
2758001-58-8 95.0%
0.25g
$849.0 2025-03-18

3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride 関連文献

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3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochlorideに関する追加情報

Introduction to 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride (CAS No. 2758001-58-8)

3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride, identified by its CAS number 2758001-58-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a dichloropropenyl group and an amino substituent, contribute to its distinctive chemical properties and reactivity, making it a valuable candidate for further exploration in medicinal chemistry.

The structure of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride consists of a central urea core linked to a 3,3-dichloropropenyl moiety, with an additional amino group attached to the urea nitrogen. This configuration imparts a high degree of functional flexibility, enabling the compound to interact with various biological targets. The dichloropropenyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its binding affinity to biological receptors. Such structural attributes are often exploited in drug design to enhance specificity and efficacy.

In recent years, there has been growing interest in exploring the pharmacological potential of urea derivatives due to their ability to engage with a wide range of biological targets, including enzymes and receptors involved in critical metabolic pathways. The biological activity of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride has been studied in various preclinical models, revealing promising results in terms of anti-inflammatory, antiviral, and anticancer properties. These findings are supported by experimental data indicating that the compound can modulate key signaling pathways associated with disease progression.

One of the most compelling aspects of this compound is its potential role in cancer therapy. Emerging research suggests that urea derivatives can inhibit the activity of enzymes such as kinases and proteases that are overexpressed in tumor cells. The specific arrangement of atoms in 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride allows it to bind tightly to these targets, thereby disrupting critical cellular processes that contribute to cancer growth and survival. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing healthy tissues, highlighting its therapeutic promise.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. The anti-inflammatory effects of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta. By targeting key inflammatory pathways, this compound may offer a novel approach to managing conditions characterized by excessive inflammation.

The synthesis of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the dichloropropenyl intermediate through chlorination and subsequent functionalization reactions. This intermediate is then coupled with an amino group via a condensation reaction to form the urea core. Finally, hydrochlorination is performed to yield the desired hydrochloride salt.

The chemical properties of this compound make it suitable for further derivatization and optimization. Researchers have explored various modifications to enhance its solubility, stability, and bioavailability. For instance, introducing polar functional groups or altering the substitution pattern on the urea core can improve its pharmacokinetic profile. These modifications are crucial for translating preclinical findings into clinical applications.

In conclusion, 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride (CAS No. 2758001-58-8) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activities. Its potential applications in cancer therapy and anti-inflammatory treatments underscore its significance in modern medicinal chemistry. As research continues to uncover new insights into its mechanism of action and pharmacological effects, this compound is poised to play a vital role in addressing unmet medical needs.

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